molecular formula C22H22N2O2S2 B2363242 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide CAS No. 922892-11-3

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide

Cat. No.: B2363242
CAS No.: 922892-11-3
M. Wt: 410.55
InChI Key: VLFPGKCFHQOJQJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide is a useful research compound. Its molecular formula is C22H22N2O2S2 and its molecular weight is 410.55. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

N-(substituted benzothiazol-2-yl)amide derivatives have been studied for their potential as anticonvulsants and neuroprotective agents. For instance, one derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, has shown promising results as an effective anticonvulsant, along with displaying neuroprotective effects by lowering the levels of certain enzymes and substances indicating cell damage (Hassan et al., 2012).

Photodynamic Therapy Applications

In the realm of photodynamic therapy, particularly for cancer treatment, certain benzothiazole derivatives have been recognized for their significant potential. For example, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has been reported to possess high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antimicrobial and Antitumor Applications

Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor properties. Compounds such as sulphonamide derivatives having a benzothiazole nucleus have exhibited significant activity against bacterial strains, fungal strains, and mycobacterium tuberculosis (Bhusari et al., 2008). Furthermore, certain novel 4-thiazolidinones with a benzothiazole moiety have shown antitumor activity, with particular efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010).

Biological and Pharmacological Screening

Benzothiazole derivatives comprising sulphonamido quinazolinyl imidazole have been synthesized for biological and pharmacological screening. These derivatives have been assessed for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting their potential across a broad spectrum of biological applications (Patel et al., 2009).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-26-16-9-11-17(12-10-16)27-14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)28-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFPGKCFHQOJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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